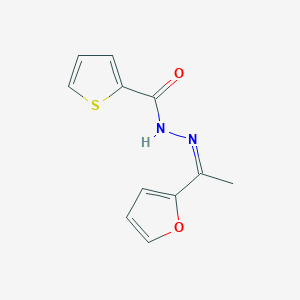
1-(2-Furyl)ethanone 2-thenoylhydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Furyl)ethanone 2-thenoylhydrazone is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
The synthesis of 1-(2-Furyl)ethanone 2-thenoylhydrazone typically involves the reaction of 1-(2-Furyl)ethanone with 2-thenoylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Furyl)ethanone 2-thenoylhydrazone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically leads to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the furan or thienyl rings. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Furyl)ethanone 2-thenoylhydrazone has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Due to its potential biological activities, this compound is explored as a lead compound in drug discovery and development.
Industry: While its industrial applications are limited, the compound’s reactivity makes it a valuable intermediate in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Furyl)ethanone 2-thenoylhydrazone exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, leading to its observed biological activities. For example, its antimicrobial properties may result from the disruption of bacterial cell membranes or inhibition of key enzymes involved in bacterial metabolism.
Comparison with Similar Compounds
1-(2-Furyl)ethanone 2-thenoylhydrazone can be compared with other similar compounds, such as:
1-(2-Furyl)ethanone: This compound shares the furan ring but lacks the thienyl group, resulting in different reactivity and applications.
2-Thenoylhydrazine: This compound contains the thienyl group but lacks the furan ring, leading to distinct chemical properties and uses.
Furyl methyl ketone: Similar to 1-(2-Furyl)ethanone, this compound has a furan ring and a ketone group but differs in its overall structure and reactivity.
Properties
Molecular Formula |
C11H10N2O2S |
|---|---|
Molecular Weight |
234.28 g/mol |
IUPAC Name |
N-[(Z)-1-(furan-2-yl)ethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C11H10N2O2S/c1-8(9-4-2-6-15-9)12-13-11(14)10-5-3-7-16-10/h2-7H,1H3,(H,13,14)/b12-8- |
InChI Key |
NEGZLVDLFUDVRT-WQLSENKSSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC=CS1)/C2=CC=CO2 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CS1)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















